molecular formula C14H9N3 B181886 6H-Indolo[2,3-b]quinoxaline CAS No. 243-59-4

6H-Indolo[2,3-b]quinoxaline

Cat. No. B181886
CAS RN: 243-59-4
M. Wt: 219.24 g/mol
InChI Key: LCKIWLDOHFUYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-Indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound . It has a molecular formula of C14H9N3 and a molecular weight of 219.24 g/mol . This compound exhibits a wide variety of pharmacological activities .


Synthesis Analysis

The synthesis of 6H-Indolo[2,3-b]quinoxaline derivatives has been achieved through various methods. One common method involves the condensation reactions of isatin with o-phenylenediamine . Another method involves the condensation of isatin with 1,2-diaminocyclohexane .


Molecular Structure Analysis

The molecular structure of 6H-Indolo[2,3-b]quinoxaline includes a planar fused heterocyclic compound . The InChI representation of the molecule is InChI=1S/C14H9N3/c1-2-6-10-9 (5-1)13-14 (16-10)17-12-8-4-3-7-11 (12)15-13/h1-8H, (H,16,17) .


Chemical Reactions Analysis

The chemical reactions involving 6H-Indolo[2,3-b]quinoxaline are predominantly related to its DNA intercalation properties . The thermal stability of the intercalated complex (DNA and 6H-Indolo[2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6H-Indolo[2,3-b]quinoxaline include a molecular weight of 219.24 g/mol, XLogP3-AA of 2.8, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, and Rotatable Bond Count of 0 .

Scientific Research Applications

  • Medicinal Chemistry

    • Application : 6H-Indolo[2,3-b]quinoxaline derivatives have been synthesized and tested for their cytotoxic effects against human cancer cell lines .
    • Methods : A series of new 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline derivatives were synthesized by a simple multi-step protocol starting from isatin .
    • Results : Of all the compounds tested, five compounds showed moderate cytotoxicity against human reproductive organ cell lines, while others exhibited lower cytotoxicity against different human cancer cell lines .
  • Materials Science

    • Application : Many indolo[2,3-b]quinoxaline derivatives are used in various optoelectronic devices as sensitizers, semiconductors, light-emitting and sensor materials .
    • Methods : A series of donor–acceptor-based 6H-indolo[2,3-b]quinoxaline amine derivatives were synthesized with different donor amines .
    • Results : The opto-electrochemical studies and high thermal stability of these molecules indicate their potential application as solid-state emissive, ambipolar materials in optoelectronic devices .
  • Pharmaceutical Research

    • Application : 6H-Indolo[2,3-b]quinoxaline derivatives have shown good binding affinity to DNA .
    • Methods : Highly active 6H-indolo[2,3-b]quinoxaline derivatives such as NCA0424, B-220 and 9-OH-B-220 were synthesized and their binding affinity to DNA was tested .
    • Results : These compounds possessed poor inhibitory activity on topoisomerase II enzyme but have significant MDR modulating activity .
  • Antiviral Research

    • Application : 6H-Indolo[2,3-b]quinoxaline derivatives have shown significant antiviral activities against viruses such as herpes simplex virus type 1 (HSV-1), cytomegalovirus (CMV), and varicella-zoster virus (VZV) .
    • Methods : The antiviral properties of these compounds are often evaluated using in vitro assays that measure their ability to inhibit viral replication .
    • Results : These compounds have been found to exhibit potent antiviral activities, making them potential candidates for the development of new antiviral drugs .
  • Anti-Tumor Research

    • Application : 6H-Indolo[2,3-b]quinoxaline derivatives have been used in anti-tumor research .
    • Methods : These compounds are often evaluated for their anti-tumor activity using in vitro assays that measure their ability to inhibit tumor cell proliferation .
    • Results : Some 6H-Indolo[2,3-b]quinoxaline derivatives have shown good anti-tumor activity and good inhibitory activity in vitro .
  • DNA and Protein Interacting Scaffold

    • Application : 6H-Indolo[2,3-b]quinoxaline has been identified as a valuable template for the design and development of novel molecules with different biological activities .
    • Methods : This involves the synthesis of various 6H-Indolo[2,3-b]quinoxaline derivatives and testing their interactions with DNA and proteins .
    • Results : These studies have led to the identification of several 6H-Indolo[2,3-b]quinoxaline derivatives with potent anticancer, antiviral, and P-glycoprotein modulating activities .
  • Antibiotic Research

    • Application : 6H-Indolo[2,3-b]quinoxaline derivatives have been synthesized and evaluated for their antibiotic activity .
    • Methods : These compounds are often evaluated for their antibiotic activity using in vitro assays that measure their ability to inhibit bacterial growth .
    • Results : Some 6H-Indolo[2,3-b]quinoxaline derivatives have shown good antibiotic activity .
  • Anti-Inflammatory Research

    • Application : 6H-Indolo[2,3-b]quinoxaline derivatives have been used in anti-inflammatory research .
    • Methods : These compounds are often evaluated for their anti-inflammatory activity using in vitro assays that measure their ability to inhibit inflammatory responses .
    • Results : Some 6H-Indolo[2,3-b]quinoxaline derivatives have shown good anti-inflammatory activity .
  • Antidiabetic Research

    • Application : 6H-Indolo[2,3-b]quinoxaline derivatives have been used in antidiabetic research .
    • Methods : These compounds are often evaluated for their antidiabetic activity using in vitro assays that measure their ability to regulate blood glucose levels .
    • Results : Some 6H-Indolo[2,3-b]quinoxaline derivatives have shown good antidiabetic activity .
  • Sensor Materials

    • Application : Many indolo[2,3-b]quinoxaline derivatives are used as sensor materials .
    • Methods : A series of donor–acceptor-based 6H-indolo[2,3-b]quinoxaline amine derivatives were synthesized with different donor amines .
    • Results : The opto-electrochemical studies and high thermal stability of these molecules indicate their potential application as solid-state emissive, ambipolar materials in optoelectronic devices .
  • Light-Emitting Materials

    • Application : Many indolo[2,3-b]quinoxaline derivatives are used as light-emitting materials .
    • Methods : A series of donor–acceptor-based 6H-indolo[2,3-b]quinoxaline amine derivatives were synthesized with different donor amines .
    • Results : The opto-electrochemical studies and high thermal stability of these molecules indicate their potential application as solid-state emissive, ambipolar materials in optoelectronic devices .
  • Semiconductors

    • Application : Many indolo[2,3-b]quinoxaline derivatives are used as semiconductors .
    • Methods : A series of donor–acceptor-based 6H-indolo[2,3-b]quinoxaline amine derivatives were synthesized with different donor amines .
    • Results : The opto-electrochemical studies and high thermal stability of these molecules indicate their potential application as solid-state emissive, ambipolar materials in optoelectronic devices .

Future Directions

6H-Indolo[2,3-b]quinoxaline has been identified as a valuable template for the design and development of novel molecules with different biological activities . Future research may focus on exploring its potential in various pharmacological applications, including anticancer, antiviral, and other activities .

properties

IUPAC Name

6H-indolo[3,2-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c1-2-6-10-9(5-1)13-14(16-10)17-12-8-4-3-7-11(12)15-13/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKIWLDOHFUYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179031, DTXSID401309710
Record name 6H-Indolo(2,3-b)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11H-Indolo[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6H-Indolo[2,3-b]quinoxaline

CAS RN

243-59-4, 243-61-8
Record name 6H-Indolo(2,3-b)quinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000243594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Indolo[2,3-b]quinoxaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75199
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5H-Indolo[2,3-b]quinoxaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6H-Indolo(2,3-b)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11H-Indolo[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6H-Indolo[2,3-b]quinoxaline
Reactant of Route 2
Reactant of Route 2
6H-Indolo[2,3-b]quinoxaline
Reactant of Route 3
6H-Indolo[2,3-b]quinoxaline
Reactant of Route 4
6H-Indolo[2,3-b]quinoxaline
Reactant of Route 5
6H-Indolo[2,3-b]quinoxaline
Reactant of Route 6
6H-Indolo[2,3-b]quinoxaline

Citations

For This Compound
475
Citations
NS Narayana Moorthy, E Manivannan… - Mini Reviews in …, 2013 - ingentaconnect.com
6H-Indolo[2,3-b]quinoxaline, a planar fused heterocyclic compound exhibits a wide variety of pharmacological activities. The mechanism of pharmacological action exerted by these …
Number of citations: 49 www.ingentaconnect.com
U Sehlstedt, P Aich, J Bergman, H Vallberg… - Journal of molecular …, 1998 - Elsevier
The binding of an antiviral quinoxaline derivative, 2,3-dimethyl- 6-(dimethylaminoethyl)-9-hydroxy-6H-indolo-[2,3-b]quinoxaline (9-OH-B220), to synthetic double and triple helical DNA (…
Number of citations: 143 www.sciencedirect.com
NS Hari Narayana Moorthy, C Karthikeyan… - Journal of Enzyme …, 2010 - Taylor & Francis
In the pathway of anticancer drug development, we designed and synthesized some 6H-indolo[2,3-b]quinoxaline derivatives (which act as DNA intercalators) by structural modification. …
Number of citations: 34 www.tandfonline.com
S Avula, JR Komsani, S Koppireddi, R Yadla… - Medicinal Chemistry …, 2013 - Springer
A series of new 6-[(N 1 -aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxa-line derivatives 7a i–ix and 7b i–vi is synthesized by a simple multi-step protocol starting from isatin 1a …
Number of citations: 31 link.springer.com
B Przyjazna, Z Kucybała, J Pączkowski - Polymer, 2004 - Elsevier
The series of new dyes, which structures are based on 6H-indolo[2,3-b]quinoxaline skeleton that possess characteristic electronic absorption band at a boundary of UV and visible light …
Number of citations: 42 www.sciencedirect.com
MO Shibinskaya, NA Kutuzova… - Journal of …, 2012 - Wiley Online Library
A series of 6‐(3‐aminopropyl)‐6H‐indolo[2,3‐b]quinoxalines were synthesized with high yields by the reaction of 6‐(3‐chloropropyl)‐6H‐indolo[2,3‐b]quinoxaline and corresponding …
Number of citations: 21 onlinelibrary.wiley.com
MC Wamberg, AA Hassan, AD Bond, EB Pedersen - Tetrahedron, 2006 - Elsevier
6H-Indolo[2,3-b]quinoxaline was studied as a covalently bound heteroaromatic intercalator. Six monomers were synthesized and incorporated into DNA oligonucleotides. Through a …
Number of citations: 28 www.sciencedirect.com
D Dong, D Fang, H Li, C Zhu, X Zhao… - Chemistry–An Asian …, 2017 - Wiley Online Library
A novel perfluoro‐1,4‐phenylenyl 6H‐indolo[2,3‐b]quinoxaline derivative (TFBIQ) was designed and synthesized by using a C−H direct arylation method. The optoelectrical properties …
Number of citations: 23 onlinelibrary.wiley.com
KRJ Thomas, P Tyagi - The Journal of Organic Chemistry, 2010 - ACS Publications
Triarylamines containing a 6H-indolo[2,3-b]quinoxaline core and aromatic units such as phenyl, naphthyl, pyrene, anthracene, or fluorene have been synthesized by employing …
Number of citations: 67 pubs.acs.org
X Qian, HH Gao, YZ Zhu, L Lu, JY Zheng - Journal of Power Sources, 2015 - Elsevier
A new class of organic dyes based on 6H-indolo[2,3-b]quinoxaline are synthesized and applied as photosensitizers for dye-sensitized solar cells. Different electron-rich π-conjugated …
Number of citations: 33 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.